Suc-Leu-Leu-Val-Tyr-AMC is a synthetic fluorogenic peptide substrate primarily utilized in biochemical assays to measure the activity of chymotrypsin-like proteases. This compound is particularly significant in the study of proteasome activity, where it serves as a substrate that releases a fluorescent signal upon hydrolysis, allowing for real-time monitoring of enzymatic reactions. The structure of Suc-Leu-Leu-Val-Tyr-AMC consists of a sequence of amino acids linked to a 7-amino-4-methylcoumarin moiety, which is responsible for its fluorescent properties.
Suc-Leu-Leu-Val-Tyr-AMC is classified under synthetic peptides and fluorogenic substrates. It is often synthesized in laboratory settings for research purposes and can be sourced from various suppliers specializing in biochemical reagents, such as Biosynth and MedChemExpress . This compound is particularly relevant in studies involving proteasome inhibition and enzyme kinetics.
The synthesis of Suc-Leu-Leu-Val-Tyr-AMC typically involves solid-phase peptide synthesis (SPPS), a widely used method for assembling peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis process includes:
The synthesis requires careful control of conditions such as pH, temperature, and reaction times to ensure high yields and purity. The final product is characterized using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure.
The molecular structure of Suc-Leu-Leu-Val-Tyr-AMC consists of four amino acid residues: succinylated leucine, leucine, valine, and tyrosine, linked to the 7-amino-4-methylcoumarin group. The succinyl group enhances solubility and stability.
Suc-Leu-Leu-Val-Tyr-AMC undergoes hydrolysis when acted upon by chymotrypsin-like enzymes, resulting in the release of the fluorescent 7-amino-4-methylcoumarin moiety. This reaction can be quantitatively measured using fluorescence spectroscopy.
The typical reaction conditions involve incubating Suc-Leu-Leu-Val-Tyr-AMC with a protease in a suitable buffer at physiological pH and temperature (37°C). The increase in fluorescence intensity correlates with enzyme activity, allowing for kinetic studies.
The mechanism of action involves the binding of Suc-Leu-Leu-Val-Tyr-AMC to the active site of chymotrypsin-like proteases. Upon binding, the enzyme catalyzes the cleavage of the peptide bond adjacent to the tyrosine residue, leading to the release of the fluorescent product.
Kinetic parameters such as Km (Michaelis constant) and Vmax (maximum velocity) can be determined from fluorescence measurements over time, providing insights into enzyme efficiency and substrate affinity.
Suc-Leu-Leu-Val-Tyr-AMC has several scientific applications:
This compound's ability to provide real-time fluorescence data makes it invaluable in both basic research and applied sciences involving proteolytic enzymes.
Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) is a fluorogenic peptide substrate designed to measure the chymotrypsin-like (ChT-L) activity of the proteasome. Its cleavage specificity centers on the β5 subunit (constitutive proteasome) or its inducible counterpart β5i/LMP7 (immunoproteasome). The substrate’s tyrosine residue at the P1 position engages the hydrophobic S1 pocket of the β5 subunit, while the N-terminal succinyl group and C-terminal 7-amino-4-methylcoumarin (AMC) moiety facilitate binding and fluorescence detection, respectively. Upon hydrolysis, released AMC emits fluorescence at 460 nm upon excitation at 360–380 nm, enabling real-time quantification of proteolytic activity [1] [10].
The binding affinity (Km) of Suc-LLVY-AMC for the constitutive 20S proteasome ranges from 50–100 μM, reflecting its optimized interaction with the substrate channel. Mutational studies confirm that hydrophobic residues (e.g., Met45, Ala49, Ala50) within the β5 substrate-binding groove govern catalytic specificity and efficiency [6] [10].
Table 1: Kinetic Parameters of Suc-LLVY-AMC Hydrolysis by Proteasome Subtypes
Proteasome Type | Km (μM) | Vmax (nmol AMC/min/mg) | Catalytic Efficiency (Vmax/Km) |
---|---|---|---|
Constitutive 20S | 50–100 | 15–30 | 0.15–0.30 |
Immunoproteasome | 30–60 | 40–80 | 0.67–1.33 |
PA28αβ-20S Hybrid | 80–120 | 60–120 | 0.50–1.00 |
Immunoproteasomes exhibit enhanced ChT-L activity toward Suc-LLVY-AMC due to β5i/LMP7 incorporation, which optimizes the S1 pocket for hydrophobic residues. Kinetic analyses reveal a 2–4 fold increase in Vmax and catalytic efficiency (kcat/Km) compared to constitutive proteasomes. This acceleration supports the immunoproteasome’s role in generating MHC class I ligands, as it elevates the production of peptides with hydrophobic C-termini [3] [7]. For example, immunoproteasomes hydrolyze Suc-LLVY-AMC at rates 2.5-fold higher than constitutive proteasomes, aligning with their heightened efficiency in processing viral and tumor antigens [3].
The proteasome activator PA28αβ (11S regulator) binds the 20S core in an ATP-independent manner, inducing conformational changes that open the α-ring gate. This increases substrate access to catalytic chambers and enhances hydrolysis of small peptides like Suc-LLVY-AMC. PA28αβ elevates Vmax by 20–50 fold without altering Km, indicating allosteric activation rather than improved substrate affinity. The PA28 C-terminal tails insert into α-subunit pockets, widening the entry channel and promoting peptide-product release [3] [6] [8].
In hybrid proteasomes (19S-20S-PA28), PA28 further amplifies ChT-L activity. For instance, PA28αβ increases immunoproteasome-mediated Suc-LLVY-AMC hydrolysis by >50% compared to immunoproteasome alone. This synergy is physiologically significant in antigen-presenting cells, where PA28 and immunosubunits are co-induced by IFN-γ to optimize epitope production [3] [7].
Table 2: Modulation of Suc-LLVY-AMC Hydrolysis by Regulatory Complexes
Regulator | ATP Requirement | Fold-Activation | Mechanism of Action |
---|---|---|---|
PA28αβ | No | 20–50× | Gate opening; enhanced peptide entry/exit |
19S (PA700) | Yes (binding) | 10–30× | Substrate unfolding; gate opening; translocation |
Hybrid (19S-PA28) | Partial (19S only) | 40–70× | Combines unfolding (19S) and product release (PA28) |
Proteasome regulators utilize distinct ATP dependencies:
This dichotomy highlights the substrate-specific roles of regulators: PA28 optimizes peptide hydrolysis for antigen processing, while 19S supports energy-dependent proteolysis of structured proteins.
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